

Shizukaol G: A Literature Review and Background

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Shizukaol G*

Cat. No.: B15594978

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct biological data for **Shizukaol G** is not available in the current scientific literature. This document provides a comprehensive review of closely related and well-studied shizukaol compounds (A, B, C, and D) to offer insights into the potential biological activities and mechanisms of **Shizukaol G**.

Introduction

Shizukaol G is a dimeric sesquiterpene that has been isolated from the roots of *Chloranthus japonicus* as well as from *Chloranthus spicatus* and *Sarcandra glabra*.^{[1][2]} It belongs to the lindenane class of sesquiterpenoid dimers, which are characterized by a complex heptacyclic framework. The molecular formula for **Shizukaol G** is C₄₀H₄₄O₁₄.^[1] While specific biological activities of **Shizukaol G** have not been detailed in published research, the shizukaol family of compounds, particularly Shizukaols A, B, and D, have demonstrated a range of potent biological effects, including anti-inflammatory, anti-cancer, and metabolic regulatory activities. This review summarizes the current understanding of these related compounds to provide a foundational background for future research on **Shizukaol G**.

Chemical Structure and Properties

Shizukaol G is a complex natural product with the IUPAC name methyl (2Z)-2-[(1S,9S,13E,18S,19S,21R,22S,23S,26S,28R,29S,30R,33R,36R)-9,18,30-trihydroxy-14,22,29-trimethyl-3,7,10,15,31-pentaoxo-2,6,11,16-

tetraoxanonacyclo[16.15.3.125,29.01,23.04,34.019,21.022,36.026,28.033,37]heptatriaconta-4(34),13,25(37)-trien-32-ylidene]propanoate.[\[1\]](#) Due to the complexity of the molecule, with its numerous stereocenters, the total synthesis of shizukaol compounds is a significant challenge in organic chemistry.

Biological Activities of Related Shizukaol Compounds

The following sections detail the observed biological activities of Shizukaol A, B, and D, which may suggest potential therapeutic applications for **Shizukaol G**.

Anti-inflammatory Activity

Several shizukaol compounds have demonstrated significant anti-inflammatory properties.

Table 1: Summary of Anti-inflammatory Activity of Shizukaol Compounds

Compound	Assay System	Target	Quantitative Data (IC50)
Shizukaol A	Lipopolysaccharide (LPS)-induced RAW 264.7 macrophages	Nitric Oxide (NO) Production	$13.79 \pm 1.11 \mu\text{M}$

Data extracted from a study on Shizukaol A's anti-inflammatory effects.

Shizukaol A has been shown to exert its anti-inflammatory effect by inhibiting the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 cells. The mechanism involves the regulation of the HMGB1/Nrf2/HO-1 signaling pathway. Shizukaol A down-regulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) and inhibits the phosphorylation and nuclear translocation of NF- κ B.

Shizukaol B also exhibits anti-inflammatory effects by suppressing the expression of iNOS and COX-2 in LPS-stimulated BV2 microglial cells. It leads to a reduction in the production of NO, tumor necrosis factor- α (TNF- α), and interleukin-1 β (IL-1 β). The underlying mechanism involves the modulation of the JNK-AP-1 signaling pathway.

Anticancer Activity

Shizukaol D has been identified as a potential anticancer agent, particularly in liver cancer.

Table 2: Summary of Anticancer Activity of Shizukaol D

Compound	Cell Line	Effect	Mechanism
Shizukaol D	Human liver cancer cells	Growth inhibition, Apoptosis induction	Modulation of the Wnt signaling pathway

Data from a study on Shizukaol D's effect on liver cancer cells.

Shizukaol D was found to inhibit the growth of liver cancer cells in a dose- and time-dependent manner. It induces apoptosis and attenuates the Wnt signaling pathway, leading to a decrease in the expression of β -catenin.

Metabolic Regulation

Shizukaol D has also been shown to play a role in regulating lipid metabolism.

Table 3: Summary of Metabolic Regulatory Activity of Shizukaol D

Compound	Cell Line	Effect	Mechanism
Shizukaol D	HepG2 hepatic cells	Decreased triglyceride and cholesterol levels	Activation of AMP-activated protein kinase (AMPK)

Information sourced from a study on Shizukaol D's impact on hepatic lipid content.

This compound activates AMPK, a key regulator of cellular energy metabolism, by inducing mitochondrial dysfunction. This leads to a reduction in lipid content in hepatic cells, suggesting a potential therapeutic role in metabolic syndrome.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and extension of these findings.

Anti-inflammatory Activity Assay (Shizukaol A)

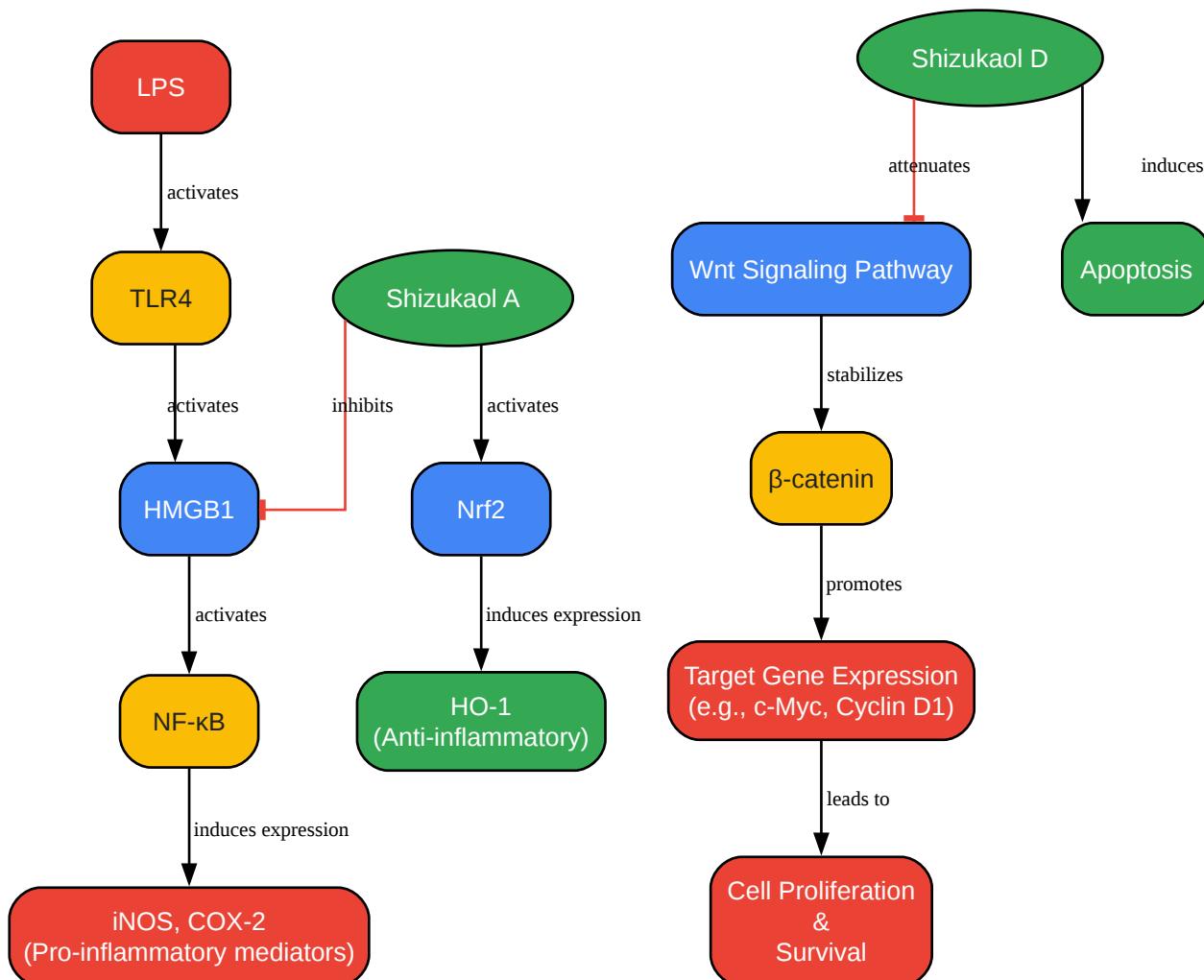
- Cell Culture: RAW 264.7 macrophages were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
- Nitric Oxide (NO) Assay: Cells were seeded in 96-well plates and pre-treated with various concentrations of Shizukaol A for 1 hour before stimulation with 1 µg/mL LPS for 24 hours. The concentration of nitrite in the culture supernatant was measured using the Griess reagent.
- Western Blot Analysis: Cells were treated with Shizukaol A and LPS as described above. Total protein was extracted, and the expression levels of iNOS, COX-2, and phosphorylated NF-κB were determined by Western blotting using specific primary and secondary antibodies.
- Immunofluorescence: The nuclear translocation of NF-κB p65 was visualized using immunofluorescence staining. Cells were fixed, permeabilized, and incubated with an anti-p65 antibody, followed by a fluorescently labeled secondary antibody. Nuclei were counterstained with DAPI.

Anticancer Activity Assay (Shizukaol D)

- Cell Proliferation Assay: Human liver cancer cell lines were seeded in 96-well plates and treated with various concentrations of Shizukaol D for different time points. Cell viability was assessed using the MTT assay.
- Apoptosis Assay: Apoptosis was evaluated by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining.
- Western Blot Analysis: The expression levels of proteins involved in the Wnt signaling pathway, such as β-catenin, were analyzed by Western blotting.

Metabolic Regulation Assay (Shizukaol D)

- Cell Culture: HepG2 cells were maintained in DMEM with 10% FBS.


- Measurement of Triglyceride and Cholesterol: Cells were treated with Shizukaol D, and the intracellular levels of triglycerides and cholesterol were measured using commercially available kits.
- AMPK Activation Assay: The phosphorylation of AMPK was detected by Western blot analysis using an antibody specific for phosphorylated AMPK (Thr172).

Signaling Pathways and Mechanisms of Action

The biological activities of shizukaol compounds are mediated through their interaction with various cellular signaling pathways.

Anti-inflammatory Signaling Pathway of Shizukaol A

Shizukaol A appears to exert its anti-inflammatory effects by targeting the HMGB1 protein, which in turn modulates the Nrf2/HO-1 and NF- κ B signaling pathways.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Shizukaol G | C40H44O14 | CID 122233413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Shizukaol G: A Literature Review and Background]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15594978#shizukaol-g-literature-review-and-background>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com